molecular formula C7H12N4O B1516976 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1152841-77-4

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1516976
CAS No.: 1152841-77-4
M. Wt: 168.2 g/mol
InChI Key: AURGRUDLXONNHV-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may contribute to the design of compounds with specific biological activities.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate

Uniqueness: 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features, which include the presence of the dimethylacetamide group. This group imparts distinct chemical properties and reactivity compared to similar compounds, making it suitable for different applications.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURGRUDLXONNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152841-77-4
Record name 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (870 mg, 4.39 mmol) in methanol (22 ml) was evacuated/purged with nitrogen and treated with Pd on carbon (87 mg, 0.082 mmol). The resulting black suspension was evacuated/purged with a hydrogen balloon and stirred under the hydrogen overnight when the mixture was filtered through celite with methanol washes. The filtrate was concentrated to give the product.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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